molecular formula C8H7N3 B1525583 1,6-Naphthyridin-8-amine CAS No. 55570-63-3

1,6-Naphthyridin-8-amine

Cat. No. B1525583
CAS RN: 55570-63-3
M. Wt: 145.16 g/mol
InChI Key: NZAZNWUGAFUFIH-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-8-amine is a compound with the CAS Number: 55570-63-3 . It has a molecular weight of 145.16 . It is a solid substance and is used in various fields such as synthetic and medicinal chemistry . It has a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-Naphthyridin-8-amine involves various methods. One method involves a water-mediated catalyst-free synthesis of amine substituted 1,2-dihydro-1,6-naphthyridine-8-carbonitriles . This is achieved by reacting 2 equivalents of methyl ketones, 2 equivalents of malononitrile, and 1 equivalent of various amines .


Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-8-amine is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 equivalent of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 equivalents of arylboronic acids resulted in diarylated-1,6-naphthyridines .


Physical And Chemical Properties Analysis

1,6-Naphthyridin-8-amine is a solid substance . Its IUPAC name is [1,6]naphthyridin-8-amine . The InChI Code is 1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2 .

Scientific Research Applications

Synthesis and Chemistry

  • Greener Synthesis Methods : 1,6-Naphthyridine derivatives, including 1,6-Naphthyridin-8-amine, are synthesized through more environmentally friendly methods. For example, a study demonstrated the solvent-free and catalyst-free synthesis of these derivatives through a grinding process at room temperature, offering a cleaner alternative to traditional methods involving toxic solvents (Hameed, 2015).

  • Catalyst-Free Synthesis in Water : An innovative approach for synthesizing 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water was reported. This method avoids using expensive catalysts and toxic organic solvents, marking a significant advance in eco-friendly synthesis (Mukhopadhyay, Das, & Butcher, 2011).

  • Supramolecular Chemistry : Research on hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine, a related compound, and acidic compounds has increased understanding of binding interactions. This study revealed the formation of various crystalline forms and organic salts through slow evaporation techniques, highlighting the role of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).

Biomedical Applications

  • Anticancer Properties : 1,6-Naphthyridines, including 1,6-Naphthyridin-8-amine, show potential in cancer chemotherapy. A study highlighted their use as anticancer agents, emphasizing the importance of 1,6-naphthyridines in medicinal chemistry. The study also discussed the structure-activity relationship (SAR) and molecular modeling studies to correlate their synthetic development with biological activity (Lavanya et al., 2021).

Future Directions

The future directions of 1,6-Naphthyridin-8-amine research could involve further exploration of its biological applications, particularly its anticancer properties . Additionally, more research could be done to develop more ecofriendly, safe, and atom-economical approaches for its synthesis .

properties

IUPAC Name

1,6-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAZNWUGAFUFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312947
Record name 1,6-Naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridin-8-amine

CAS RN

55570-63-3
Record name 1,6-Naphthyridin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55570-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,6-Naphthyridin-8-amine
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Record name 1,6-naphthyridin-8-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Mukomura, H Nonaka, H Sato, M Kishimoto, M Arai… - Molecules, 2022 - mdpi.com
The synthesis and evaluation of simplified analogs of marine sponge-derived alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine were performed to develop novel anti-mycobacterial …
Number of citations: 6 www.mdpi.com
X Zhao, X Shao, Z Zou, X Xu - Journal of agricultural and food …, 2010 - ACS Publications
Photodegradation of 1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol (IPPA152001) and 1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-…
Number of citations: 26 pubs.acs.org

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